
Phenyl(thiocyanato)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(thiocyanato)mercury, also known as merphenyl, is an organomercury compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as benzene and chloroform. Merphenyl has been used as a reagent in various chemical reactions, and its unique properties make it an important tool in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of Phenyl(thiocyanato)mercury is not fully understood, but it is believed to function as a nucleophile in chemical reactions. It can also act as a Lewis acid in certain reactions, facilitating the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
Merphenyl is toxic to living organisms and can cause severe health effects if ingested or inhaled. It can damage the liver, kidneys, and central nervous system, and has been linked to developmental and reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Merphenyl has several advantages as a reagent in laboratory experiments, including its ability to facilitate the formation of carbon-carbon bonds and its usefulness in the synthesis of heterocyclic compounds. However, its toxicity and potential health effects make it difficult to handle safely, and it must be used with caution in laboratory settings.
Orientations Futures
Future research on Phenyl(thiocyanato)mercury could focus on its potential use in the synthesis of new organic compounds, as well as its potential applications in the field of catalysis. Additionally, further studies could be conducted to better understand the mechanism of action of Phenyl(thiocyanato)mercury and its potential health effects.
Méthodes De Synthèse
Merphenyl can be synthesized through the reaction of phenylmercury chloride with sodium thiocyanate in the presence of a solvent such as acetone or ethanol. The reaction yields Phenyl(thiocyanato)mercury as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Merphenyl has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds, the preparation of organomercury reagents, and the synthesis of organometallic compounds. It has also been used as a catalyst in the synthesis of organic compounds.
Propriétés
Numéro CAS |
16751-55-6 |
|---|---|
Nom du produit |
Phenyl(thiocyanato)mercury |
Formule moléculaire |
C7H5HgNS |
Poids moléculaire |
335.78 g/mol |
Nom IUPAC |
phenyl(thiocyanato)mercury |
InChI |
InChI=1S/C6H5.CHNS.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;3H;/q;;+1/p-1 |
Clé InChI |
JWXGYJZBVAELOL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[Hg]SC#N |
SMILES canonique |
C1=CC=C(C=C1)[Hg]SC#N |
Synonymes |
Phenylmercuric thiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




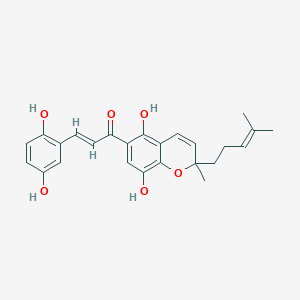
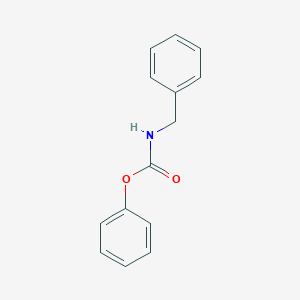
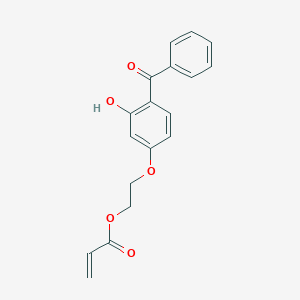
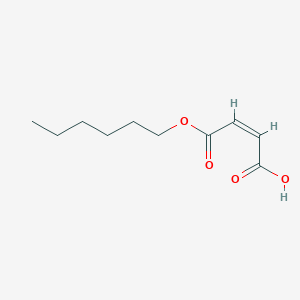
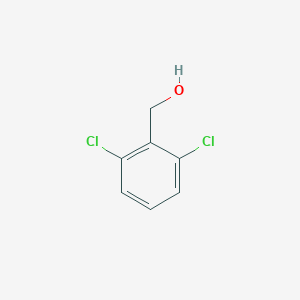
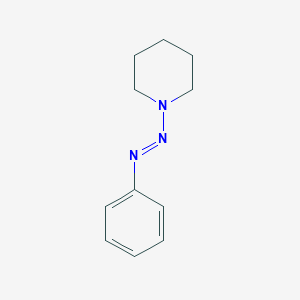


![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)



